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Compound of Interest

Compound Name: Ethyl trimethylacetate

Cat. No.: B1220292

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,2-dimethylpropanoate, also known as ethyl pivalate, is an organic compound classified
as a carboxylate ester.[1][2][3] It is derived from 2,2-dimethylpropanoic acid (pivalic acid) and
ethanol. This sterically hindered ester is a colorless liquid with a characteristic fruity odor.[1][2]
Its unique structural features and chemical properties make it a subject of interest in various
scientific and industrial fields, including organic synthesis, materials science, and potentially as
a scaffold in drug design due to its metabolic stability. This guide provides a comprehensive
overview of its structure, properties, synthesis, and characterization.

Molecular Structure and Properties

The molecular structure of ethyl 2,2-dimethylpropanoate is characterized by a central
quaternary carbon atom bonded to three methyl groups and a carbonyl group. This tert-butyl
group imparts significant steric hindrance around the ester functionality.

Chemical Identifiers
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Identifier Value

IUPAC Name ethyl 2,2-dimethylpropanoate[4]
Synonyms Ethyl pivalate, Ethyl trimethylacetate[1][4]
CAS Number 3938-95-2[1][4]

Molecular Formula C7H1402[1][4]

Molecular Weight 130.18 g/mol [1][4]

SMILES CCOC(=0)C(C)(C)CI[4]

| INChl | INChl=1S/C7H1402/c1-5-9-6(8)7(2,3)4/h5H2,1-4H3[4] |

Physicochemical Properties

Property Value Reference
Boiling Point 118 °C [2]
Melting Point -90 °C [2]
Density 0.856 g/mL at 25 °C [2]
Refractive Index (n2°/D) 1.391 [2]
Flash Point 15°C (59 °F) [2]

| Solubility | Soluble in ethanol |[1] |
Molecular Structure Diagram
Caption: 2D structure of ethyl 2,2-dimethylpropanoate.

Synthesis

The most common and industrially viable method for the synthesis of ethyl 2,2-
dimethylpropanoate is the Fischer esterification of 2,2-dimethylpropanoic acid (pivalic acid) with
ethanol in the presence of an acid catalyst.[5]
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Fischer Esterification Mechanism

The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.
The overall transformation is the conversion of a carboxylic acid and an alcohol to an ester and

water.
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Caption: Fischer esterification workflow for ethyl 2,2-dimethylpropanoate synthesis.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of ethyl 2,2-
dimethylpropanoate via Fischer esterification.

Materials:

2,2-dimethylpropanoic acid (pivalic acid)

Absolute ethanol

Concentrated sulfuric acid (catalyst)

Diethyl ether

Saturated sodium bicarbonate solution
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e Anhydrous magnesium sulfate

» Boiling chips

Equipment:

e Round-bottom flask

» Reflux condenser

e Heating mantle

o Separatory funnel

« Distillation apparatus

o Beakers, graduated cylinders, and other standard laboratory glassware
Procedure:

o Reaction Setup: In a round-bottom flask, combine 2,2-dimethylpropanoic acid and an excess
of absolute ethanol (typically a 3 to 5-fold molar excess). Add a few boiling chips.

o Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to
the mixture while swirling.

o Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The
reaction is typically refluxed for 2-4 hours to ensure completion.

o Work-up:
o Allow the reaction mixture to cool to room temperature.
o Transfer the mixture to a separatory funnel and add diethyl ether to dilute the solution.

o Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to
neutralize the acid catalyst), and finally with brine.

e Drying and Solvent Removal:
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o Dry the organic layer over anhydrous magnesium sulfate.

o Filter to remove the drying agent.

o Remove the diethyl ether and excess ethanol by rotary evaporation.
 Purification:

o Purify the crude product by fractional distillation to obtain pure ethyl 2,2-
dimethylpropanoate. The fraction boiling at approximately 118 °C should be collected.[2]

Spectroscopic Characterization

The structure and purity of the synthesized ethyl 2,2-dimethylpropanoate can be confirmed
using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The *H NMR spectrum of ethyl 2,2-dimethylpropanoate is expected to show three
distinct signals corresponding to the three different proton environments.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~1.2 s oH (CHs)sC-
~1.25 t 3H -O-CHz2-CHs
~4.1 q 2H -O-CH2-CHs

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and
spectrometer frequency. The triplet and quartet are due to spin-spin coupling between the ethyl
protons.

13C NMR: The 13C NMR spectrum will show four signals corresponding to the four unique
carbon environments.
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Chemical Shift (6, ppm) Carbon Type Assighment
~14 Primary -O-CHz2-CHs
~27 Primary (CHs)sC-

~38 Quaternary (CH3)sC-

~60 Secondary -O-CHz2-CHs
~178 Quaternary C=0

Note: These are typical chemical shift ranges for the respective functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Wavenumber (cm~?) Intensity Assignment
~1735 Strong C=0 stretch (ester)
~1150-1250 Strong C-O stretch (ester)
~2870-2970 Strong C-H stretch (alkane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.
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miz Relative Intensity Assighment

130 Low [M]* (Molecular ion)
115 Moderate [M - CHs]*

101 Moderate [M - CzHs]*

85 High [M - OC2Hs]*

[(CH3)sC]* (tert-butyl cation,

57 Very High
Y base peak)

Applications and Relevance in Drug Development

While ethyl 2,2-dimethylpropanoate itself is not a therapeutic agent, its structural motif, the
pivaloyl group, is of significant interest in drug development. The steric bulk of the tert-butyl
group can confer several advantageous properties to a drug molecule:

e Increased Metabolic Stability: The steric hindrance can protect nearby functional groups from
enzymatic degradation, thereby increasing the in vivo half-life of a drug.

e Modulation of Lipophilicity: The incorporation of the pivaloyl group can increase the
lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and
excretion (ADME) properties.

e Prodrug Design: The pivaloyloxymethyl group is a common promoiety used in the design of
prodrugs to enhance the bioavailability of parent drugs containing carboxylic acid or hydroxyl
groups.

The synthesis and characterization of simple pivaloate esters like ethyl 2,2-dimethylpropanoate
serve as fundamental studies for understanding the chemical behavior and properties of this
important functional group in more complex pharmaceutical agents.

Conclusion

Ethyl 2,2-dimethylpropanoate is a structurally interesting and chemically significant ester. Its
synthesis via Fischer esterification is a robust and well-understood process. The
characterization of this compound through modern spectroscopic techniques provides a clear
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correlation between its structure and its spectral data. For researchers in drug development,
understanding the properties and synthesis of this and related pivaloate esters is crucial for the
rational design of new therapeutic agents with improved pharmacokinetic profiles.

Experimental Workflow Visualization
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Caption: A typical experimental workflow for the synthesis and purification of ethyl 2,2-
dimethylpropanoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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